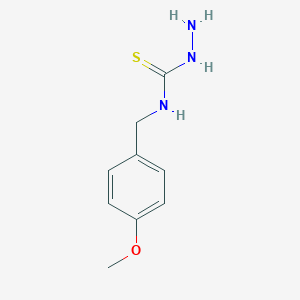

4-(4-Methoxybenzyl)-3-thiosemicarbazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(4-Methoxybenzyl)-3-thiosemicarbazide, also known as this compound, is a useful research compound. Its molecular formula is C9H13N3OS and its molecular weight is 211.29 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Application in Enzyme Inhibition

4-(4-Methoxybenzyl)-3-thiosemicarbazide derivatives have been synthesized and utilized in scientific research primarily for their inhibitory effects on certain enzymes. These compounds have been shown to exhibit significant anti-lipase and anti-α-glucosidase activities. For instance, specific derivatives synthesized from this compound demonstrated remarkable inhibition against lipase and α-glucosidase, with low IC50 values indicating their potency. This suggests their potential application in managing conditions like obesity and diabetes where lipase and α-glucosidase play crucial roles (Bekircan, Ülker, & Menteşe, 2015).

Role in Antitumor and Anticancer Activities

Derivatives of this compound have also been investigated for their anticancer properties. Compounds synthesized from this chemical showed promising results in inhibiting the growth of cancer cells in vitro. The anticancer evaluation of these compounds against various cancer cell lines indicated their potential as therapeutic agents for cancer treatment. Notably, certain derivatives demonstrated significant cytotoxic activities against a wide range of cancer cell types, indicating their broad-spectrum anticancer potential (Kaldrikyan, Melik-Ohanjanyan, & Arsenyan, 2017).

Fluorescent Sensing and Biological Imaging

In addition to their enzymatic inhibition and anticancer activities, certain derivatives of this compound have been explored for their application in fluorescent sensing and biological imaging. A particular derivative was shown to act as a highly selective fluorescent sensor with an OFF-ON response mechanism. This derivative was successfully applied in bioimaging, demonstrating its practical value in biological systems. This suggests the potential use of these compounds in biomedical imaging and as tools in biological research (Guo et al., 2016).

Wirkmechanismus

Target of Action

Compounds with similar structures have been found to target enzymes like camp-specific 3’,5’-cyclic phosphodiesterase 4a and 4d . These enzymes play a crucial role in cellular signal transduction.

Mode of Action

Based on the structure and properties of similar compounds, it can be inferred that it might interact with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and ionic interactions .

Biochemical Pathways

Compounds with similar structures have been found to affect pathways related to signal transduction, particularly those involving camp .

Pharmacokinetics

Similar compounds have been used as internal standards for lc–ms analysis in drug absorption, distribution, and other pharmacokinetics studies .

Result of Action

Similar compounds have shown potential activities against cancer cells, nociceptive pain, and neurodegenerative disorders .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of similar compounds .

Eigenschaften

IUPAC Name |

1-amino-3-[(4-methoxyphenyl)methyl]thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3OS/c1-13-8-4-2-7(3-5-8)6-11-9(14)12-10/h2-5H,6,10H2,1H3,(H2,11,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYHJXVBSQAYNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=S)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351868 |

Source

|

| Record name | 4-(4-Methoxybenzyl)-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16735-76-5 |

Source

|

| Record name | 4-(4-Methoxybenzyl)-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1-[(4-methoxyphenyl)methyl]thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B96843.png)

![Pyrimido[5,4-d]pyrimidine, 2,4,6,8-tetrakis(m-chloroanilino)-](/img/structure/B96845.png)

![6-Iodobenzo[d]thiazol-2-amine](/img/structure/B96846.png)